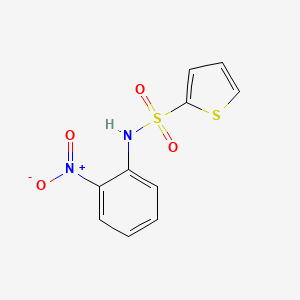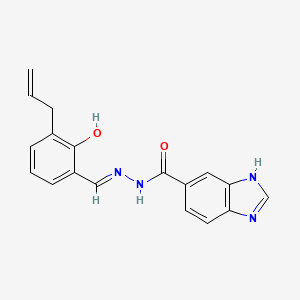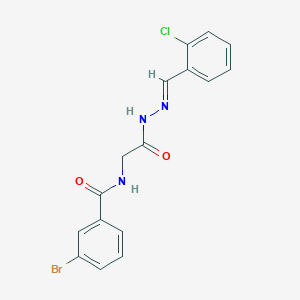![molecular formula C16H15N3O3 B12004939 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 107225-88-7](/img/structure/B12004939.png)
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide: is a chemical compound with the molecular formula C24H23N3O3. It belongs to the class of hydrazones and exhibits interesting properties due to its structural features.
準備方法
Synthetic Routes:: The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with 4-methylphenylhydrazine. The reaction proceeds via the formation of a hydrazone linkage, resulting in the desired product.
Reaction Conditions::- Reactants: 2-hydroxybenzaldehyde, 4-methylphenylhydrazine
- Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
- Catalyst: None required
- Temperature: Room temperature or reflux
- Reaction time: Several hours
Industrial Production Methods:: While research laboratories typically use small-scale synthetic methods, industrial production may involve more efficient processes, such as continuous flow reactions or optimized batch procedures. specific industrial-scale methods for this compound are not widely documented.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: Substitution reactions at the aromatic ring can modify the substituents.
Hydrolysis: Hydrolysis of the amide group may occur under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic substitution reagents.
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis of these products requires further investigation.
科学的研究の応用
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.
Industry: It could serve as a precursor for specialty chemicals.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While no direct analogs are mentioned, we can compare it to other hydrazones or related compounds. Further exploration would reveal its uniqueness and potential advantages.
特性
CAS番号 |
107225-88-7 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC名 |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-8-13(9-7-11)18-15(21)16(22)19-17-10-12-4-2-3-5-14(12)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+ |
InChIキー |
DEXAWJWXDAJVDA-LICLKQGHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)

![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)


![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)
![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)



![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
